
D-Lactic acid
概要
説明
D-Lactic acid (D-LA) is the dextrorotatory enantiomer of lactic acid, a chiral molecule with significant industrial and biomedical applications. Unlike its enantiomer, L-lactic acid (L-LA), D-LA is less abundant in nature and is primarily produced via microbial fermentation using engineered strains of bacteria or yeast . Its unique stereochemistry enables the production of heat-resistant polylactic acid (PLA) when combined with L-LA to form a stereocomplex structure, which exhibits a melting temperature of ~230°C compared to 60°C for pure L-LA-based PLA . D-LA is also implicated in clinical conditions such as D-lactic acidosis, a metabolic disorder observed in patients with short bowel syndrome or carbohydrate malabsorption .
準備方法
Microbial Fermentation Using Lactic Acid Bacteria
Lactobacillus delbrueckii subsp. delbrueckii: A High-Yield Native Producer
Lactobacillus delbrueckii subsp. delbrueckii strain 141 has emerged as a cornerstone organism for D-lactic acid production due to its inherent ability to prioritize this compound synthesis. In a modified GYP medium, this strain achieved a titer of 124.56 g/L after 48 hours of fermentation at 37°C, with a productivity of 2.60 g/(L·h) . Critical to this process is the use of spent broth supernatant, prepared by centrifuging the initial culture at 10,000 × g for 30 minutes and adjusting the pH to 3.8 before autoclaving . The spent medium, rich in residual nutrients, enhances subsequent fermentation cycles by reducing metabolic stress on the inoculum.
Optimal conditions for L. delbrueckii include pH maintenance at 5.5 using Ca(OH)₂ as a neutralizing agent, which prevents intracellular acidification while minimizing byproduct formation . Agitation at 150 rpm ensures adequate oxygen transfer without shear stress, and fed-batch strategies have pushed titers to 162 g/L, representing a 37.67% increase over traditional batch processes .
Sporolactobacillus inulinus: Pentose Utilization and Immobilization
Sporolactobacillus inulinus distinguishes itself through its capacity to metabolize both hexoses and pentoses, a rarity among homofermentative lactic acid bacteria. Using corn flour hydrolysate, S. inulinus Y2-8 produced 145.8 g/L of this compound with a yield of 0.96 g/g glucose . Immobilization in fibrous bed reactors further enhanced productivity by 37.67%, attributed to increased cell density and reduced inhibition from acidic byproducts .
Genetic Engineering of Bacterial Strains for Enhanced Production
Escherichia coli: Metabolic Pathway Optimization
Genetically modified E. coli strains have achieved near-theoretical yields through deletion of competing pathways and insertion of D-lactate dehydrogenase (ldhA) genes. Liu et al. engineered an E. coli strain lacking the pta (phosphotransacetylase) and ackA (acetate kinase) genes, redirecting carbon flux toward this compound . In a 3-ton bioreactor, this strain produced 126 kg of this compound per batch, with a yield of 0.97 g/g glucose and optical purity of 99.5% .
Bacillus coagulans: Thermophilic Fermentation Advantages
Bacillus coagulans strains modified to express L. delbrueckii D-LDH achieved 144 g/L this compound at 50°C, leveraging thermophilic conditions to minimize contamination risks . Disruption of the exopolysaccharide biosynthesis gene (epsD) further increased carbon allocation to lactic acid synthesis, achieving a productivity of 1.67 g/(L·h) .
Utilization of Renewable Feedstocks and Agroindustrial Waste
Lignocellulosic Biomass Pretreatment and Hydrolysis
Second-generation feedstocks, such as corn stover and sugarcane bagasse, require pretreatment to release fermentable sugars. Alkaline peroxide treatment of wheat straw yielded a hydrolysate containing 60 g/L glucose and 30 g/L xylose, which was co-fermented by S. inulinus to produce 107 g/L this compound . Xylose assimilation remains a challenge, with accumulation observed in fed-batch systems, necessitating further strain engineering .
Dairy and Food Processing Byproducts
Cheese whey, a lactose-rich byproduct, was utilized by Lactobacillus bulgaricus to produce 113.18 g/L this compound after protease hydrolysis of whey proteins . Supplementation with 0.5% yeast extract increased yields by 22%, highlighting the importance of nitrogen source optimization .
Novel Approaches with Engineered Yeast Strains
Komagataella phaffii: Methanol-Based Biosynthesis
A landmark 2025 study demonstrated Komagataella phaffii as a novel platform for this compound production from methanol . By screening five D-LDH genes and eight promoters, researchers identified a combination that achieved 1.5× higher productivity than previous methanol-based systems. The engineered strain produced 45 g/L this compound with 99.2% optical purity, offering a carbon-negative pathway by utilizing renewable methanol .
Optimization of Fermentation Conditions and Process Parameters
pH and Temperature Control Strategies
Maintaining pH at 5.5–6.0 using Ca(OH)₂ or NH₄OH prevents enzyme denaturation and maximizes D-LDH activity. L. delbrueckii fermentations at 39°C showed a 15% productivity increase compared to 37°C, likely due to enhanced membrane fluidity and substrate uptake .
Fed-Batch and Continuous Cultivation
Fed-batch systems with glucose feeding mitigate catabolite repression, enabling Bacillus sp. to reach 189 g/L this compound . Continuous systems using immobilized S. inulinus achieved a steady-state productivity of 3.2 g/(L·h), though biofilm formation posed operational challenges .
Table 2: Impact of Fermentation Parameters on this compound Yield
化学反応の分析
Glycolytic Fermentation
- Reaction :
Methylglyoxal Detoxification Pathway
- Reaction :
Enzymatic Oxidation and Reduction
Key Catalytic Residues in D-LDH
- Tyr101/Arg235 : Stabilize substrate binding via hydrogen bonds .
- His296 : Acts as a general acid/base for proton transfer .
Fermentation Production
- Substrates : Glucose, sucrose, or lactose .
- Microbes : Lactobacillus spp., Leuconostoc mesenteroides .
- Yield : Optimized to >200 g/L in fed-batch systems using agro-industrial waste .
Degradation of Polylactic Acid (PLA)
Enzymatic Assay (Megazyme Protocol)
- Oxidation :
- Pyruvate Trapping :
Accumulation Mechanisms
- Short Bowel Syndrome : Colonic fermentation by Lactobacillus spp. produces excess D-lactate, overwhelming hepatic D-2-hydroxyacid dehydrogenase (D-2-HDH) .
- Inhibition of D-2-HDH :
Comparative Reactivity of D- vs. L-Lactic Acid
Table 1: Kinetic Parameters of D-LDH for Substrates
Substrate | (μM) | (min⁻¹) | (min⁻¹·μM⁻¹) |
---|---|---|---|
D-Lactate | 122.0 ± 4.5 | 61.0 ± 0.6 | 0.50 |
D-2-Hydroxyisovalerate | 85.1 ± 3.1 | 300.0 ± 2.0 | 3.53 |
Table 2: Industrial Production Strains
Microbe | Substrate | D-Lactate Yield (g/L) |
---|---|---|
Lactobacillus delbrueckii | Corn stover hydrolysate | 210 ± 8 |
Leuconostoc mesenteroides | Glucose | 185 ± 6 |
This synthesis of this compound’s reactivity underscores its dual role as a metabolic intermediate and industrial feedstock, with enzymatic specificity and pathological implications shaping its applications.
科学的研究の応用
Biomedicine
1.1. Implantable Biodegradable Polymers
D-Lactic acid is extensively used in the development of biodegradable polymers, particularly poly(this compound) (PDLA). These materials are crucial for tissue engineering and drug delivery systems due to their biocompatibility and controlled degradation rates. A study highlighted that PDLA can be engineered to release therapeutic agents in a sustained manner, making it suitable for various biomedical applications such as wound healing and cancer therapy .
Table 1: Applications of PDLA in Biomedicine
1.2. Diagnostic Marker for Infections
Recent research indicates that this compound can serve as a biomarker for certain bacterial infections. It is produced by various pathogens under anaerobic conditions, which can lead to elevated levels in infected individuals. This property allows for its potential use in diagnosing bacterial infections, particularly in clinical settings where rapid identification is crucial .
Food Technology
This compound is also utilized in the food industry as a preservative and flavoring agent. Its antimicrobial properties help inhibit the growth of spoilage organisms, thereby extending the shelf life of food products. Moreover, it is involved in the fermentation process of various dairy products, contributing to their flavor and texture.
Table 2: Role of this compound in Food Technology
Material Science
3.1. Production of Bioplastics
This compound is a key monomer in the synthesis of polylactic acid (PLA), which is widely used to produce biodegradable plastics. PLA derived from D-LA exhibits excellent mechanical properties and thermal stability, making it suitable for packaging materials and disposable items.
Table 3: Properties of PLA from this compound
Property | Value |
---|---|
Tensile Strength | 50-70 MPa |
Elongation at Break | 5-10% |
Melting Temperature | 150-180 °C |
3.2. Nanocomposites for Drug Delivery
This compound-based nanocomposites are being explored for drug delivery applications due to their enhanced bioavailability and controlled release capabilities. Research has shown that these nanocomposites can effectively encapsulate drugs while maintaining stability during storage .
Case Studies
4.1. Biodegradable Implants
A study investigated the use of this compound-based biodegradable implants for orthopedic applications. The results demonstrated that these implants provided adequate mechanical support while gradually degrading without eliciting significant inflammatory responses in vivo .
4.2. Antimicrobial Applications
Research on this compound's antimicrobial properties revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 20 mm in laboratory tests . This finding suggests potential applications in developing antimicrobial coatings for medical devices.
作用機序
D-乳酸は、さまざまな分子標的と経路を通じてその効果を発揮します。体内ではピルビン酸に代謝され、ピルビン酸はエネルギー産生のためにクエン酸回路に入ります。微生物発酵では、D-乳酸は、乳酸脱水素酵素を介してピルビン酸から生成されます。 D-乳酸の蓄積は、代謝性アシドーシスにつながる可能性があります。代謝性アシドーシスは、血液の酸性度が上昇する状態です .
類似化合物との比較
Key Findings :
- Stereocomplex PLA : Blending PDLA and PLLA enhances thermal stability, critical for high-temperature applications like automotive components .
- Cost and Availability : D-LA production is costlier (~30% higher than L-LA) due to specialized fermentation requirements .
Microbial Production and Substrate Utilization
D-LA Producers :
- Wild-Type Strains : Sporolactobacillus inulinus (222 g/L yield) and Lactobacillus delbrueckii subsp. bulgaricus (thermotolerant D-LDH enzyme) .
- Engineered Strains : E. coli (126 kg/t pilot scale) and Bacillus subtilis (1 M concentration in batch fermentation) .
Comparison with L-LA Production :
- Substrate Flexibility: L-LA can be produced from diverse feedstocks (lignocellulosic waste, food waste), whereas D-LA strains often require glucose or xylose .
- Byproduct Formation : D-LA producers frequently co-synthesize acetic or succinic acid, necessitating downstream purification .
Analytical Methods for Detection
Notable Advancements:
- Biosensors reduce costs by 30-fold compared to enzymatic methods and eliminate the need for chiral columns .
Research Frontiers and Challenges
- Substrate Innovation: Valorization of agro-industrial waste (e.g., coffee mucilage, rice husks) for cost-effective D-LA production .
- Machine Learning : Predictive models optimize gene expression (e.g., ldhA in yeast) to enhance D-LA yield .
- Metabolic Engineering : Disruption of exopolysaccharide genes in Bacillus spp. improves optical purity (99.85%) .
生物活性
D-lactic acid, an enantiomer of lactic acid, is produced primarily by certain bacteria in the human gut and has significant biological activity, particularly in relation to metabolic disorders, gastrointestinal health, and neurotoxicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its implications in various health conditions.
This compound (C₃H₆O₃) is a three-carbon carboxylic acid that can be produced through the fermentation of carbohydrates by specific strains of bacteria, such as Lactobacillus and Leuconostoc. Unlike its L-isomer, this compound is not a standard metabolite in human metabolism and is primarily generated in pathological states, such as short bowel syndrome (SBS) and bacterial overgrowth.
D-Lactic Acidosis
D-lactic acidosis (DLA) is a metabolic condition characterized by elevated levels of this compound in the bloodstream, often resulting from malabsorption of carbohydrates. In pediatric patients with SBS, DLA can lead to severe neurological symptoms due to the neurotoxic effects of D-lactate accumulation. For instance, studies have shown that children with SBS can exhibit serum D-lactate concentrations exceeding 0.25 mmol/L, correlating with metabolic acidosis and neurological manifestations such as confusion and ataxia .
Table 1: Case Studies on D-Lactic Acidosis
Study | Patient Group | Serum D-Lactate Levels (mmol/L) | Symptoms |
---|---|---|---|
Yang et al. | IBD Patients | 7.18 ± 0.77 (before treatment) | Metabolic acidosis |
Cai et al. | Active Crohn's Disease | 0.18 ± 0.05 | Neurological symptoms |
Demircan et al. | Perforated Appendicitis | 0.44 ± 0.08 | Metabolic disturbances |
Neurotoxic Effects
The neurotoxic effects of this compound are particularly concerning. Research indicates that high levels of D-lactate can cause confusion, dizziness, and aggressive behavior independent of blood pH changes . In animal models, such as Holstein calves, the presence of D-lactate has been linked to ataxic gait and encephalopathy .
This compound's neurotoxicity may be attributed to its ability to disrupt normal neuronal function and induce oxidative stress. The compound has been shown to affect neurotransmitter systems and may contribute to inflammatory responses in the central nervous system .
Diagnostic Applications
This compound serves as a potential biomarker for various gastrointestinal disorders. Elevated levels are often indicative of dysbiosis or intestinal permeability issues. Recent studies have demonstrated that measuring D-lactate can aid in diagnosing conditions like sepsis associated with acute gastrointestinal injury (AGI). The area under the curve (AUC) for this compound as a diagnostic marker was found to be 0.881, outperforming other biomarkers like fecal calprotectin .
Research Findings and Future Directions
Recent literature emphasizes the need for further research into the enzymatic pathways involving this compound metabolism and its implications for human health:
- Metabolic Pathways : The primary enzymes involved in D-lactate metabolism include glyoxalase III, which catalyzes the conversion of D-lactate to methylglyoxal, suggesting a detoxification route .
- Clinical Implications : Understanding the role of D-lactate in diseases beyond SBS could unveil new therapeutic targets for managing metabolic acidosis and neurotoxicity.
Q & A
Q. [Basic] What are the current methodological challenges in accurately detecting and quantifying D-lactic acid in biological samples?
Accurate detection of this compound requires resolving its enantiomer, L-lactic acid, which shares identical molecular weight and functional groups. Advanced techniques like HPLC/MS/MS with chiral derivatization (e.g., using 2-nitrophenylhydrazine) are employed to enhance specificity . Challenges include:
- Matrix interference (e.g., blood or microbial lysates).
- Low endogenous concentrations in clinical samples (e.g., <1 mM in infant plasma).
- Validation requirements for clinical diagnostics, necessitating sensitivity thresholds <0.1 μM .
Q. [Basic] Why is enantiomeric separation of this compound critical in metabolic studies, and what techniques are commonly employed?
This compound accumulation is linked to pathologies like metabolic acidosis and short-bowel syndrome. Enantiomeric separation avoids false positives from L-lactic acid, which dominates in normal metabolism. Key methods:
- Chiral gas chromatography-mass spectrometry (GC-MS) with derivatization agents like R-(−)-2-butanol .
- Enzymatic assays using D-lactate dehydrogenase (D-LDH) coupled with NADH detection .
- HPLC with chiral columns (e.g., Crownpak CR(+) for baseline resolution) .
Q. [Advanced] How can machine learning models optimize this compound production in microbial systems?
Machine learning (ML) models predict optimal gene expression levels for maximizing yield. For example:
- A 13-dimensional ML model trained on yeast glycolytic gene expression data achieved a coefficient of determination (R²) of 0.69, identifying D-LDH and GAPDH as critical targets .
- Validation involves real-time PCR to verify gene expression ratios and fermentation kinetics to correlate predictions with productivity .
Q. [Advanced] What are the key variables influencing discrepancies in this compound productivity across microbial strains?
Strain-specific differences arise from:
- Promoter strength : In Komagataella phaffii, the GAP promoter yielded 69 mg/L this compound, while ADH promoters showed negligible output .
- Enzyme variants : LlDLDH (from Lactobacillus lactis) outperformed LmDLDH (from Leuconostoc mesenteroides) in yeast by 2.5-fold due to higher thermal stability .
- Carbon source utilization : Cyanobacteria engineered with GlyDH* achieved photoautotrophic production from CO₂ but required precise light/dark cycles .
Q. [Advanced] How do thermodynamic constraints affect this compound stability during fermentation, and how are they mitigated?
This compound degrades under prolonged fermentation due to:
- pH shifts (optimal range: 5.5–6.0).
- Byproduct inhibition (e.g., ethanol in Saccharomyces cerevisiae).
Strategies include: - Fed-batch systems to maintain substrate availability.
- CRISPRi silencing of competing pathways (e.g., ethanol dehydrogenase) .
Q. [Basic] How do standard protocols for this compound quantification differ in clinical versus industrial research settings?
Q. [Advanced] What genetic engineering approaches enhance this compound yield in non-model organisms like methylotrophic yeast?
In Komagataella phaffii:
- Promoter engineering : The GAP promoter increased yield 3-fold over AOX .
- Codon optimization : LlDLDH codon adaptation to host tRNA pools improved enzyme activity by 40% .
- Co-expression of transporters : Overexpression of JEN1 monocarboxylate transporter reduced intracellular acidification .
Q. [Basic] What are the primary sources of error in spectrophotometric this compound assays, and how are they mitigated?
- Interfering substances : Pyruvate or α-ketoglutarate can mimic NADH signals. Mitigation: Pre-treatment with NADH oxidase .
- Enzyme specificity : Commercial D-LDH may exhibit cross-reactivity. Mitigation: Blank correction with L-LDH inhibitors .
Q. [Advanced] How does stereocomplex formation of poly(this compound) influence biomedical applications, and what synthesis challenges exist?
Mixing poly(this compound) (PDLA) and poly(L-lactic acid) (PLLA) forms stereocomplexes with higher melting points (≥210°C vs. 180°C for homopolymers) . Challenges:
- Optical purity : >99% enantiomeric excess required, achieved via microbial fermentation (e.g., Lactobacillus spp.).
- Crystallinity control : Post-polymerization annealing at 120–150°C to optimize mechanical properties .
Q. [Advanced] What computational tools integrate multi-omics data to predict this compound biosynthesis in understudied microbes?
特性
IUPAC Name |
(2R)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106989-11-1 | |
Record name | Poly[(+)-lactic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106989-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047030 | |
Record name | D-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10326-41-7 | |
Record name | D-Lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10326-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propanoic acid, 2-hydroxy-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.8 °C | |
Record name | D-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。